Acid red 50

Catalog No.
S596859
CAS No.
5873-16-5
M.F
C25H25N2NaO7S2
M. Wt
552.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acid red 50

CAS Number

5873-16-5

Product Name

Acid red 50

IUPAC Name

sodium;4-[3-(ethylamino)-6-ethylazaniumylidene-2,7-dimethylxanthen-9-yl]benzene-1,3-disulfonate

Molecular Formula

C25H25N2NaO7S2

Molecular Weight

552.6 g/mol

InChI

InChI=1S/C25H26N2O7S2.Na/c1-5-26-20-12-22-18(9-14(20)3)25(19-10-15(4)21(27-6-2)13-23(19)34-22)17-8-7-16(35(28,29)30)11-24(17)36(31,32)33;/h7-13,26H,5-6H2,1-4H3,(H,28,29,30)(H,31,32,33);/q;+1/p-1

InChI Key

NWWFZBYHUXCUDI-UHFFFAOYSA-M

SMILES

CCNC1=CC2=C(C=C1C)C(=C3C=C(C(=[NH+]CC)C=C3O2)C)C4=C(C=C(C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+]

Canonical SMILES

CCNC1=CC2=C(C=C1C)C(=C3C=C(C(=[NH+]CC)C=C3O2)C)C4=C(C=C(C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+]

Limited Application in Biological Research:

  • Acid Red 50 has been used in a few studies as a staining agent for biological tissues, particularly in mucosal histology. Source: ResearchGate publication

Focus on Safety and Environmental Impact:

  • Research on Acid Red 50 primarily focuses on its safety and environmental impact. Studies have investigated its toxicity in various organisms, biodegradation potential, and its presence in environmental samples. Source 1: National Institutes of Health, PubChem database: Source 2: European Chemicals Agency, ECHA website:

Acid Red 50, also known as 2-hydroxy-1,2,3-propanetricarboxylic acid, is an azo dye characterized by its vibrant red color. It is commonly used in various applications including textiles, food, and cosmetics due to its excellent coloring properties. The dye is soluble in water and exhibits a strong affinity for protein fibers, making it particularly effective for dyeing wool and silk. Acid Red 50 has a molecular formula of C18H12N2Na2O8S2 and a molecular weight of 466.4 g/mol .

Typical of azo dyes, including:

  • Reduction Reactions: Under reducing conditions, Acid Red 50 can be converted to colorless or less colored amines. For example, it can be reduced using sodium dithionite.
  • Coupling Reactions: It can react with diazonium salts to form new azo compounds, which may enhance its color properties or modify its application potential.
  • Hydrolysis: In acidic or basic conditions, Acid Red 50 can hydrolyze, leading to the release of sulfonic acid groups which can affect solubility and reactivity

    Acid Red 50 exhibits various biological activities. It has been investigated for its potential effects on cell viability and membrane integrity. Studies have shown that it can induce cytotoxicity in certain cell lines at high concentrations. Additionally, Acid Red 50 has been noted for its antibacterial properties against specific pathogens, making it a candidate for further research in medical applications .

The synthesis of Acid Red 50 typically involves the following steps:

  • Diazotization: An aromatic amine is diazotized using nitrous acid.
  • Coupling: The diazonium compound is then coupled with another aromatic compound containing sulfonic acid groups to form the azo dye.
  • Purification: The resulting product is purified through crystallization or other methods to achieve the desired purity level.

This process allows for the modification of the dye's properties by altering the starting materials used in the coupling reaction .

Unique FeaturesAcid Red 27C20H11N2Na3O10S3Textiles, food coloringKnown for higher stability in acidic conditionsAcid Red 114C18H14N2Na2O7S2Wool dyeingExhibits different solubility profiles compared to Acid Red 50Acid Red 138C18H14N2O7SProtein fiber dyeingHas a longer alkyl chain affecting solubilityAmaranthC18H14N2Na2O7SFood coloringBanned in some countries due to safety concerns

Acid Red 50 is unique due to its specific application range and lower toxicity profile compared to some other azo dyes, making it preferable in certain contexts where safety is paramount .

Research on Acid Red 50 has focused on its interactions with biological systems and other chemicals:

  • Cellular Interactions: Studies indicate that Acid Red 50 can affect cell membranes and induce oxidative stress in certain cell types.
  • Chemical Interactions: It has been shown to interact with metal ions and other dyes, which can alter its color properties and stability in solutions .

Acid Red 50, also known as Sulforhodamine G or Xanthylium,9-(2,4-disulfophenyl)-3,6-bis(ethylamino)-2,7-dimethyl-, inner salt, monosodium salt, is a xanthene class dye with the molecular formula C25H25N2O7S2.Na and a molecular weight of 552.59 [1]. The synthesis of this compound begins with carefully selected raw materials that form the foundation of its chemical structure [3].

The primary precursors for Acid Red 50 synthesis include 4-formylbenzene-1,3-disulfonic acid and 3-(ethylamino)-4-methylphenol [3]. These compounds serve as the essential building blocks that, through a series of chemical transformations, eventually yield the final xanthene dye structure [1]. The 4-formylbenzene-1,3-disulfonic acid contributes the disulfophenyl group that is characteristic of Acid Red 50, while 3-(ethylamino)-4-methylphenol provides the ethylamino and methyl substituents that are crucial for the dye's chromophoric properties [3] [7].

The reaction pathway for Acid Red 50 synthesis follows a multi-step process that begins with the condensation of these precursors [3]. This initial condensation reaction forms an intermediate compound that subsequently undergoes dehydration with sulfuric acid [3]. The resulting product is then subjected to oxidation to form the xanthene ring system that is central to the dye's structure [3]. The final step involves conversion to the sodium salt form, which enhances the dye's water solubility and stability [1] [3].

Table 1: Key Raw Material Precursors for Acid Red 50 Synthesis

PrecursorChemical FormulaRole in Synthesis
4-Formylbenzene-1,3-disulfonic acidC7H6O7S2Provides disulfophenyl group
3-(Ethylamino)-4-methylphenolC9H13NOContributes ethylamino and methyl groups
Sulfuric acidH2SO4Dehydration agent
Oxidizing agentsVariousFormation of xanthene ring system
Sodium hydroxideNaOHConversion to sodium salt

The synthesis pathway can be conceptualized as a sequence of controlled chemical transformations that progressively build the complex molecular architecture of Acid Red 50 [3] [7]. Each step requires precise reaction conditions to ensure high yield and purity of the final product [15].

Condensation Reactions: Mechanism and Optimization

The condensation reaction represents the critical first step in the synthesis of Acid Red 50 and involves the reaction between 4-formylbenzene-1,3-disulfonic acid and 3-(ethylamino)-4-methylphenol [3]. This reaction follows a mechanism similar to other xanthene dye syntheses, where the aldehyde group of 4-formylbenzene-1,3-disulfonic acid undergoes nucleophilic attack by the aromatic ring of 3-(ethylamino)-4-methylphenol [15].

The mechanism of this condensation reaction begins with the nucleophilic attack of the electron-rich aromatic ring of 3-(ethylamino)-4-methylphenol on the carbonyl carbon of 4-formylbenzene-1,3-disulfonic acid [15]. This forms a carbinol intermediate that subsequently undergoes dehydration in the presence of sulfuric acid [3]. The resulting intermediate then reacts with another molecule of 3-(ethylamino)-4-methylphenol, followed by cyclization to form the xanthene ring system [15] [12].

Optimization of the condensation reaction is crucial for achieving high yields and purity of Acid Red 50 [8]. Several parameters influence the efficiency of this reaction, including temperature, reaction time, catalyst type, and reagent ratios [8] [11]. Research has shown that maintaining the reaction temperature between 50-55°C provides optimal conditions for the condensation process [3] [11]. Lower temperatures may result in incomplete reaction, while higher temperatures can lead to unwanted side reactions and decreased yield [11].

The reaction time also plays a significant role in optimization, with studies indicating that a duration of 30-40 minutes typically achieves the best balance between conversion efficiency and minimization of side products [11] [12]. The pH of the reaction medium is another critical factor, with slightly acidic conditions (pH 5-6) generally favoring the condensation process [11].

Table 2: Optimization Parameters for Condensation Reaction

ParameterOptimal RangeEffect on Reaction
Temperature50-55°CBalances reaction rate and selectivity
Reaction time30-40 minutesMaximizes yield while minimizing side reactions
pH5-6Facilitates nucleophilic attack and minimizes hydrolysis
CatalystAcid catalystsEnhances reaction rate and selectivity
Reagent ratio1:2 (aldehyde:phenol)Ensures complete conversion of limiting reagent

Recent advances in condensation reaction optimization have focused on the development of more efficient catalysts [12]. Traditional acid catalysts such as sulfuric acid and hydrochloric acid have been widely used, but newer approaches employ solid acid catalysts that offer advantages in terms of recyclability and reduced environmental impact [12] [15]. Additionally, the use of microwave-assisted synthesis has shown promise in reducing reaction times while maintaining or improving yields [15].

Purification Techniques and Isolation Protocols

After the synthesis of Acid Red 50 through condensation and subsequent reactions, the crude product contains various impurities that must be removed to obtain a high-purity dye suitable for commercial applications [10]. Purification and isolation of Acid Red 50 involve a series of techniques designed to separate the target compound from reaction by-products, unreacted starting materials, and other contaminants [10] [14].

Filtration serves as the initial purification step, removing insoluble impurities such as sulfur and other particulate matter from the reaction mixture [5] [14]. This is typically followed by precipitation techniques that exploit the differential solubility of Acid Red 50 and its impurities in various solvents [14]. The addition of specific precipitating agents, such as sodium chloride or other salts, can selectively precipitate the dye while leaving many impurities in solution [3] [14].

Recrystallization represents a crucial purification technique for Acid Red 50 [10]. This process involves dissolving the crude dye in a suitable solvent, typically hot water, followed by cooling to induce crystallization of the purified product [3]. Multiple recrystallization cycles may be necessary to achieve the desired purity level, with each cycle removing progressively more impurities [10] [14].

Chromatographic methods provide another powerful approach for the purification of Acid Red 50 [17]. Column chromatography using silica gel or alumina as stationary phases can effectively separate the dye from structurally similar impurities [17]. For industrial applications, high-performance liquid chromatography (HPLC) offers a more efficient separation process, though at a higher cost [17].

Table 3: Purification Techniques for Acid Red 50

TechniquePrincipleAdvantagesLimitations
FiltrationPhysical separation of insoluble impuritiesSimple, cost-effectiveRemoves only insoluble impurities
PrecipitationDifferential solubilityScalable, efficientMay co-precipitate some impurities
RecrystallizationSelective crystallizationHigh purity achievableMultiple cycles may be required
ChromatographyAdsorption-based separationExcellent separation of similar compoundsHigher cost, lower throughput
Ion exchangeCharge-based separationEffective for ionic impuritiesSpecific to charged impurities

Isolation protocols for Acid Red 50 typically culminate in a drying step to remove residual solvents and obtain the final solid product [3]. Vacuum drying or spray drying are commonly employed methods, with the choice depending on the scale of production and the desired physical properties of the end product [3] [24]. The isolated dye is then characterized using various analytical techniques to confirm its identity and assess its purity [1] [2].

Advanced separation techniques, such as stepwise extraction, have been developed to efficiently remove impurities and recycle valuable components from the purification process [10]. These approaches not only improve the purity of the final product but also enhance the sustainability of the manufacturing process by reducing waste and recovering valuable materials [10].

Industrial-Scale Production Challenges and Innovations

The transition from laboratory-scale synthesis to industrial-scale production of Acid Red 50 presents numerous challenges that require innovative solutions . These challenges span various aspects of the manufacturing process, from raw material handling to final product quality control [25].

One significant challenge in industrial production is the price volatility of raw materials [25]. Fluctuations in the costs of essential chemicals and intermediates, driven by global supply chain disruptions and geopolitical tensions, can significantly impact production costs and profitability [25]. Manufacturers must develop strategies to mitigate these risks, such as establishing long-term supplier relationships or exploring alternative synthetic routes that utilize more readily available precursors [25].

Scaling up the reaction processes presents another major challenge . The heat and mass transfer characteristics of large-scale reactors differ substantially from those of laboratory equipment, potentially affecting reaction kinetics and product quality [24]. To address this issue, manufacturers have implemented advanced reactor designs with improved mixing capabilities and precise temperature control systems [24]. Continuous flow reactors have emerged as a promising innovation, offering better control over reaction parameters and enhanced safety compared to traditional batch processes [24].

Waste management and environmental considerations pose additional challenges in industrial-scale production [25]. The synthesis of Acid Red 50 generates various waste streams containing organic solvents, unreacted materials, and by-products that require proper treatment before disposal [25]. Innovative approaches to waste reduction include the development of more selective catalysts that minimize by-product formation and the implementation of solvent recovery systems that enable the recycling of process chemicals [25].

Table 4: Industrial-Scale Production Challenges and Innovations

ChallengeImpactInnovative Solutions
Raw material volatilityUnstable production costsLong-term supplier contracts, alternative synthetic routes
Scale-up issuesAltered reaction kinetics, reduced yieldAdvanced reactor designs, continuous flow processes
Waste managementEnvironmental impact, disposal costsSelective catalysts, solvent recovery systems
Energy consumptionProduction costs, carbon footprintProcess intensification, energy-efficient equipment
Quality controlProduct consistencyAutomated monitoring systems, statistical process control

Quality control represents a critical aspect of industrial-scale production . Ensuring consistent dye quality across different production batches requires robust analytical methods and stringent quality assurance protocols . Innovations in this area include the implementation of online monitoring systems that provide real-time data on reaction progress and product quality, allowing for immediate adjustments to process parameters when necessary [24].

Energy efficiency has become an increasingly important consideration in industrial dye production [24]. Manufacturers are exploring various process intensification techniques to reduce energy consumption, such as combining multiple reaction steps in a single vessel or utilizing microwave heating instead of conventional heating methods [24]. These innovations not only reduce production costs but also contribute to the sustainability of the manufacturing process by lowering its carbon footprint [24] [25].

Other CAS

5873-16-5

Use Classification

Cosmetics -> Cosmetic colorant

General Manufacturing Information

Xanthylium, 9-(2,4-disulfophenyl)-3,6-bis(ethylamino)-2,7-dimethyl-, inner salt, sodium salt (1:1): ACTIVE

Dates

Modify: 2024-04-14

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